

Application Notes and Protocols for LY487379

Intraperitoneal Injection

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Compound of Interest

Compound Name: LY487379

Cat. No.: B1243298

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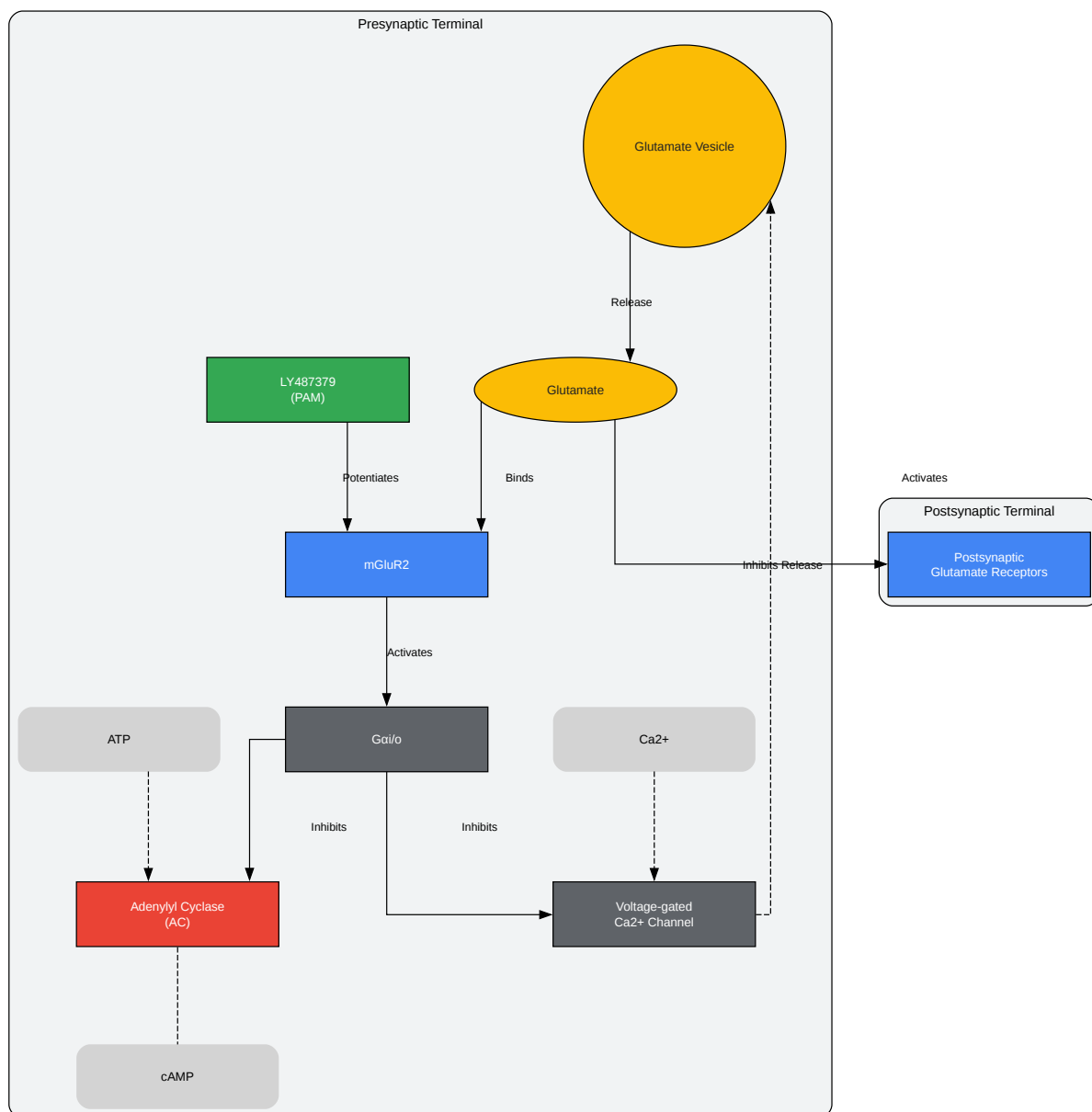
For Researchers, Scientists, and Drug Development Professionals

Introduction

LY487379 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2)[1]. As a PAM, **LY487379** does not activate the mGluR2 receptor directly but potentiates the receptor's response to the endogenous agonist, glutamate[1]. The mGluR2 is a Gi/o-coupled receptor that, upon activation, inhibits adenylyl cyclase, leading to a reduction in cyclic AMP (cAMP) levels. This modulation of the glutamatergic system has shown therapeutic potential in preclinical models of neuropsychiatric disorders such as schizophrenia and anxiety[1]. These application notes provide detailed protocols for the intraperitoneal (i.p.) injection of **LY487379** in rodents, along with a summary of its effects on neurotransmitter levels.

Mechanism of Action

LY487379 binds to an allosteric site on the mGluR2, distinct from the glutamate binding site. This binding event induces a conformational change in the receptor that enhances the affinity and/or efficacy of glutamate. The potentiation of mGluR2 activation leads to an increased inhibition of presynaptic glutamate release, thereby dampening excessive glutamatergic neurotransmission.



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Figure 1: Signaling pathway of **LY487379** at the presynaptic mGluR2.

Data Presentation

Quantitative Effects of Intraperitoneal LY487379 on Extracellular Neurotransmitter Levels in the Medial Prefrontal Cortex of Rats

The following table summarizes the dose-dependent effects of a single intraperitoneal injection of **LY487379** on the extracellular levels of key neurotransmitters in the medial prefrontal cortex of freely moving rats. Data is presented as the mean percentage change from baseline \pm S.E.M.

Dose (mg/kg)	Dopamine (% Baseline)	Norepinephrine (% Baseline)	Serotonin (% Baseline)	Glutamate (% Baseline)	Reference
3	~100%	~120%	~110%	~90%	[2]
10	~100%	~150%	~140%	~85%	[2]
30	~100%	~130%	~160%	~80%	[2] [3]

*p < 0.01
compared
with vehicle
treatment at
the
correspondin
g time point.

Experimental Protocols

Formulation of LY487379 for Intraperitoneal Injection

A common vehicle for the intraperitoneal administration of **LY487379** in rodents consists of a mixture of Dimethyl sulfoxide (DMSO), Polyethylene glycol 300 (PEG300), Tween-80, and saline.

Materials:

- **LY487379** powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80 (Polysorbate 80)
- Sterile Saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Vortex mixer

Procedure:

- Prepare a stock solution of **LY487379** in DMSO (e.g., 100 mg/mL).
- In a sterile microcentrifuge tube, add the required volume of the DMSO stock solution.
- Add PEG300 to the tube (e.g., to achieve a final concentration of 40%).
- Vortex the mixture until the solution is clear and homogenous.
- Add Tween-80 (e.g., to achieve a final concentration of 5%).
- Vortex the mixture thoroughly.
- Add sterile saline to reach the final desired volume and concentration.
- Vortex the final solution until it is clear and ready for injection.

Example for a 10 mg/mL final solution:

To prepare 1 mL of a 10 mg/mL working solution:

- Take 100 μ L of a 100 mg/mL DMSO stock solution.
- Add 400 μ L of PEG300 and mix well.

- Add 50 µL of Tween-80 and mix well.
- Add 450 µL of sterile saline to bring the total volume to 1 mL.

Intraperitoneal Injection Protocol for Rats and Mice

The following protocol outlines the standard procedure for intraperitoneal injection of **LY487379** in adult rats and mice. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

- Formulated **LY487379** solution
- Sterile syringes (1 mL or 3 mL)
- Sterile needles (23-25 gauge for rats, 25-27 gauge for mice)
- 70% ethanol swabs
- Animal scale

Procedure:

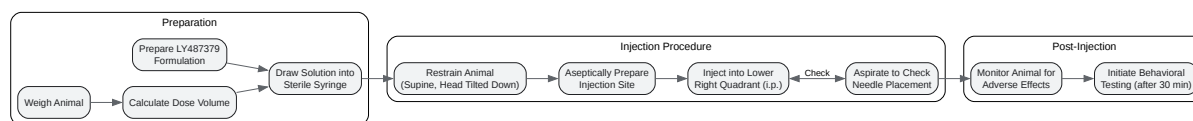
- Animal Preparation:
 - Weigh the animal to determine the correct injection volume.
 - Aseptically prepare the injection site on the lower right quadrant of the abdomen with a 70% ethanol swab^[4]. This location is chosen to avoid the cecum, which is typically located on the left side^[4].
- Drug Administration:
 - Draw the calculated volume of the **LY487379** solution into a sterile syringe with a fresh sterile needle.
 - Securely restrain the animal. For both rats and mice, the animal should be held in a supine position with the head tilted slightly downwards. This allows the abdominal organs to shift

cranially, reducing the risk of puncture[5].

- Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity in the lower right quadrant[4].
- Gently aspirate to ensure that no blood or urine is drawn into the syringe, which would indicate improper needle placement[6]. If fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle and syringe.
- Slowly depress the plunger to administer the solution.
- Withdraw the needle and return the animal to its cage.
- Post-Injection Monitoring:
 - Observe the animal for any signs of distress, discomfort, or adverse reactions following the injection.

Dosage and Timing:

- Dosage: In preclinical studies, **LY487379** has been administered intraperitoneally at doses ranging from 3 mg/kg to 30 mg/kg in rats[2][3].
- Timing: For behavioral studies, **LY487379** is typically administered 30 minutes prior to the initiation of the behavioral task to allow for sufficient absorption and distribution[2].



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Figure 2: Experimental workflow for intraperitoneal injection of **LY487379**.

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